molecular formula C15H15N3O5S B15184034 p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 29124-83-2

p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B15184034
CAS No.: 29124-83-2
M. Wt: 349.4 g/mol
InChI Key: ABTUPEBOWRKQLD-SMDDNHRTSA-N
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Description

EINECS 249-454-3, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is a colorless liquid with a characteristic odor and is commonly used as a reference fuel in octane rating tests for gasoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2,4-trimethylpentane involves the catalytic cracking of petroleum hydrocarbons, followed by distillation to separate the desired compound. The process is optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethylpentane undergoes various chemical reactions, including:

    Oxidation: When exposed to oxygen or oxidizing agents, 2,2,4-trimethylpentane can undergo oxidation to form carbon dioxide and water.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogenating agent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions typically occur under acidic or basic conditions.

    Substitution: Halogenation reactions often use chlorine or bromine as the halogenating agents, with ultraviolet light or heat as the activation energy source.

Major Products Formed

    Oxidation: The primary products of oxidation are carbon dioxide and water.

    Substitution: Halogenation reactions produce halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.

Scientific Research Applications

2,2,4-trimethylpentane has several scientific research applications, including:

    Chemistry: It is used as a reference fuel in octane rating tests to determine the anti-knock properties of gasoline.

    Biology: It serves as a solvent in various biochemical assays and experiments.

    Medicine: It is used in the formulation of certain pharmaceutical products.

    Industry: It is employed as a solvent and intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane involves its interaction with molecular targets and pathways in various applications. In octane rating tests, it acts as a standard reference fuel to measure the performance of gasoline. In biochemical assays, it functions as a solvent to dissolve and stabilize compounds for analysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-trimethylpentane
  • 2,3,4-trimethylpentane
  • 2,2,4-trimethylhexane

Uniqueness

2,2,4-trimethylpentane is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high octane rating makes it an ideal reference fuel for gasoline performance testing, distinguishing it from other similar compounds.

Properties

CAS No.

29124-83-2

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (6R,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H15N3O5S/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22/h2-5,11,14H,6-7,16H2,1H3/t11-,14+/m0/s1

InChI Key

ABTUPEBOWRKQLD-SMDDNHRTSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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